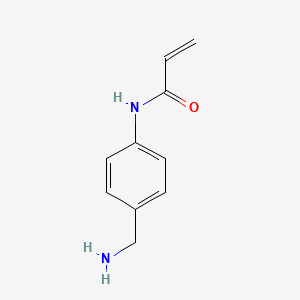

N-(4-(aminomethyl)phenyl)acrylamide

Description

N-(4-(Aminomethyl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the para position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance its pharmacological properties. Recent studies highlight its role as a scaffold for designing kinase inhibitors, particularly targeting Janus kinase 2 (JAK2) and pyruvate dehydrogenase kinase 1 (PDK1). For instance, derivatives of this compound, such as AAZ2 (an arsenic-containing analog), exhibit potent antitumor activity by inducing mitochondrial-dependent apoptosis in gastric cancer cells via PDK1 inhibition . Additionally, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives derived from this core structure demonstrate selective JAK2 inhibition, showing promise for treating myeloproliferative neoplasms .

Properties

IUPAC Name |

N-[4-(aminomethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1,7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOJQBCYGMAKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Schotten-Baumann Reaction: One common method for synthesizing N-(4-(aminomethyl)phenyl)acrylamide involves the Schotten-Baumann reaction. This reaction typically involves the reaction of 4-(aminomethyl)aniline with acryloyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Continuous Flow Synthesis: Another method involves continuous flow synthesis, which offers advantages in terms of safety and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Continuous flow processes are often preferred due to their scalability and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(4-(aminomethyl)phenyl)acrylamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted amides and amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.

Major Products Formed

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Reduction: Reduced amine derivatives.

Substitution: Substituted amides and amines.

Scientific Research Applications

N-(4-(aminomethyl)phenyl)acrylamide has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers, which can be used in coatings, adhesives, and hydrogels.

Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for the synthesis of bioactive molecules.

Materials Science: It is used in the development of advanced materials, including nanomaterials and composites, due to its ability to form stable polymers with desirable properties.

Biomedical Research: The compound’s biocompatibility and water solubility make it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.

Mechanism of Action

The mechanism of action of N-(4-(aminomethyl)phenyl)acrylamide involves its interaction with biological nucleophiles, such as DNA bases, proteins, or peptides. The compound can form covalent bonds with these nucleophiles, leading to various biological effects. For example, its reactivity with glutathione can lead to disturbances in the redox balance, making cells more vulnerable to reactive oxygen species . This reactivity is primarily due to the electrophilic nature of the acrylamide group, which can undergo nucleophilic addition reactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The biological activity of acrylamide derivatives is highly sensitive to substituent groups. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing vs. In contrast, methoxy (-OCH₃) and hydroxy (-OH) groups (e.g., ) increase solubility and modulate redox properties.

- Aminomethyl Group: The -CH₂NH₂ group in the target compound facilitates hydrogen bonding and charge interactions, critical for kinase inhibition (e.g., JAK2 ). This group is absent in most analogs, underscoring its unique role in target engagement.

Physicochemical Properties

Biological Activity

N-(4-(aminomethyl)phenyl)acrylamide, a compound belonging to the acrylamide family, has garnered attention due to its biological activities and potential implications in toxicology and pharmacology. This article explores its biological activity, focusing on its reactivity, cytotoxicity, and potential therapeutic applications, supported by diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H10N2O

- CAS Number : 1276110-75-8

This compound features an acrylamide functional group attached to a para-aminomethylphenyl moiety, which contributes to its reactivity and biological interactions.

Cytotoxicity and Genotoxicity

Research indicates that acrylamides, including this compound, exhibit significant cytotoxic effects. A study highlighted that acrylamides can cause oxidative stress and activate cellular responses leading to cytotoxicity. The cytotoxic effects are primarily attributed to the compound's ability to react with biological nucleophiles such as glutathione (GSH), resulting in disturbances in redox balance and increased vulnerability to reactive oxygen species (ROS) .

The reactivity of this compound with GSH was assessed in various studies, revealing that it can form conjugates that may contribute to its cytotoxic profile. For instance, the second-order reaction rate constants of several acrylamides with GSH were measured, indicating varying degrees of reactivity which correlate with their cytotoxic potential .

The mechanism of action for this compound involves metabolic activation leading to the formation of reactive electrophiles. These electrophiles can covalently bind to DNA, primarily targeting deoxyguanosine bases. This binding can lead to mutagenic effects and ultimately contribute to carcinogenesis . The mode of action is similar to other known genotoxic compounds where metabolic activation is crucial for their biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Assessment : A systematic study evaluated the cytotoxic effects of various acrylamides on different cell lines. The findings indicated that this compound exhibited significant toxicity at lower concentrations compared to other derivatives .

- DNA Reactivity : In a case study involving DNA-reactive carcinogens, this compound was shown to increase DNA mutation rates through its electrophilic interactions with nucleophilic sites on DNA .

- Oxidative Stress Response : Another study highlighted the correlation between acrylamide exposure and oxidative stress markers in cellular models. The activation of stress response pathways was noted as a significant factor in the observed cytotoxicity .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.